molecular formula C28H32O5 B016488 Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside CAS No. 74841-88-6

Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside

Cat. No.: B016488
CAS No.: 74841-88-6
M. Wt: 448.5 g/mol
InChI Key: QTDLREJYMFIJBR-QUYLDEAFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound with a unique structure It is characterized by the presence of multiple phenylmethoxy groups attached to an oxane ring

Preparation Methods

The synthesis of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane typically involves multiple steps. One common synthetic route includes the protection of hydroxyl groups followed by the introduction of phenylmethoxy groups. The reaction conditions often require the use of protecting groups such as benzyl or silyl ethers to prevent unwanted side reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane undergoes various types of chemical reactions, including:

Scientific Research Applications

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane can be compared with similar compounds such as:

The uniqueness of (2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane lies in its specific arrangement of phenylmethoxy groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2S,3S,4R,5R,6S)-2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDLREJYMFIJBR-QUYLDEAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428232
Record name Methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74841-88-6
Record name Methyl 2,3,4-tri-O-benzyl-6-deoxy-beta-L-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside
Reactant of Route 5
Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,4-tri-O-benzyl-b-L-fucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.